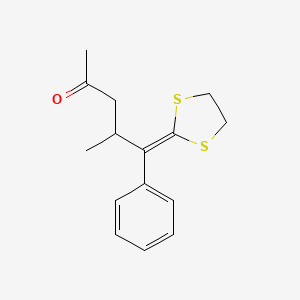
TRPV2-selective blocker 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for TRPV2-selective blocker 1 are not well-documented. Given its use primarily in scientific research, it is likely produced in small quantities using specialized equipment and techniques in research laboratories.
Chemical Reactions Analysis
Types of Reactions
TRPV2-selective blocker 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the oxidation products is not available.
Reduction: Reduction reactions can be performed on the compound, but specific details are not provided.
Substitution: The compound can undergo substitution reactions, particularly involving the dithiolane moiety.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired outcome and the nature of the substituents involved.
Major Products
The major products formed from the reactions of this compound are typically derivatives of the original compound, modified at specific functional groups to enhance or alter its activity.
Scientific Research Applications
TRPV2-selective blocker 1 has several scientific research applications, including:
Chemistry: Used as a tool to study the TRPV2 channel and its role in various chemical processes.
Mechanism of Action
TRPV2-selective blocker 1 exerts its effects by selectively inhibiting the TRPV2 channel. The compound blocks TRPV2 activation by agents such as 2-APB and probenecid . This inhibition prevents calcium influx into cells, thereby reducing cellular activities such as phagocytosis and migration . The molecular targets and pathways involved include the TRPV2 channel and associated signaling pathways that regulate calcium homeostasis and cellular responses .
Comparison with Similar Compounds
Similar Compounds
TRPV1-selective blockers: These compounds target the TRPV1 channel and are used to study its role in pain and inflammation.
TRPV3-selective blockers: These inhibitors target the TRPV3 channel and are used in research related to skin conditions and sensory perception.
TRPV4-selective blockers: These compounds inhibit the TRPV4 channel and are investigated for their role in osmoregulation and mechanotransduction.
Uniqueness
TRPV2-selective blocker 1 is unique in its high selectivity for the TRPV2 channel, with minimal effects on TRPV1, TRPV3, and TRPV4 channels . This selectivity makes it a valuable tool for studying the specific functions of TRPV2 without off-target effects on other TRPV channels .
Properties
Molecular Formula |
C15H18OS2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one |
InChI |
InChI=1S/C15H18OS2/c1-11(10-12(2)16)14(15-17-8-9-18-15)13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
RCALJRZMLQRHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(=C1SCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



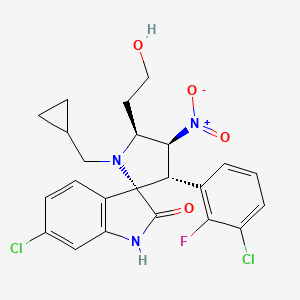

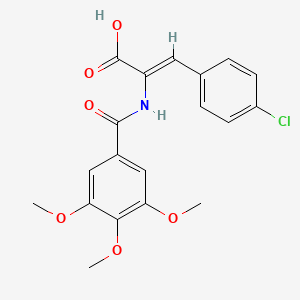
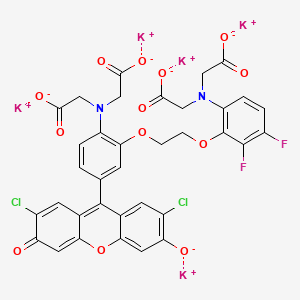
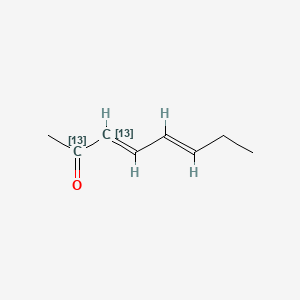
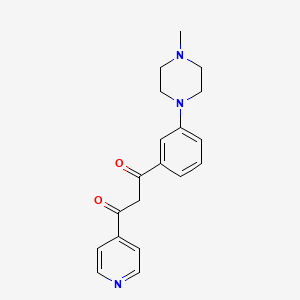
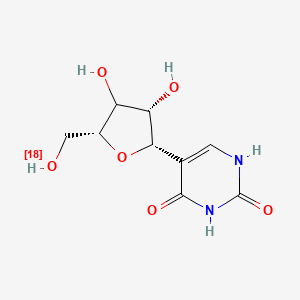
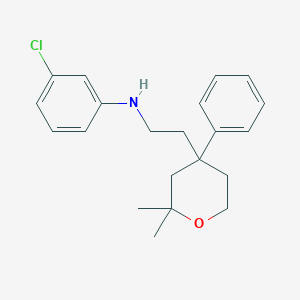
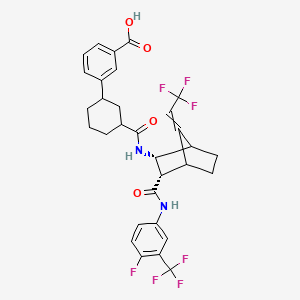
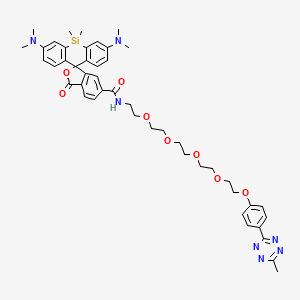
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
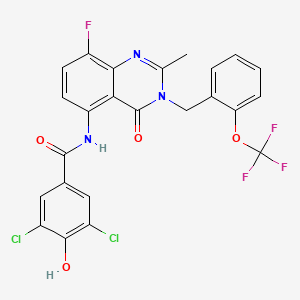
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
